(R)-BAY1238097
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIPEACKIJJYED-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564268-08-1 | |
| Record name | BAY-1238097 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1564268081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-1238097 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9ALI41OQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Bay1238097
Target Specificity and Binding Affinity to BET Family Proteins
The primary mechanism of BAY1238097 involves its direct interaction with the bromodomain pockets of BET proteins, preventing them from binding to their natural ligands, the acetylated lysine (B10760008) residues on histone tails. biorxiv.org This action effectively displaces BET proteins from chromatin, thereby inhibiting their function as transcriptional co-activators.
BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, play a pivotal role in chromatin remodeling and gene transcription by recognizing and binding to acetylated histones. nih.govembopress.org This interaction recruits transcriptional regulatory complexes to specific gene promoters and enhancers. embopress.org BAY1238097 acts as a competitive inhibitor, occupying the acetyl-lysine binding pocket within the bromodomains of BET proteins. nih.gov By doing so, it effectively blocks the initial step of BET-mediated transcriptional activation, preventing the recruitment of essential machinery like the positive transcription elongation factor b (P-TEFb). nih.gov BAY1238097 has demonstrated strong inhibitory activity in assays using the first bromodomain of BRD4 (BRD4-BD1) and an acetylated peptide from histone H4, with an IC50 value under 100 nM. biorxiv.org
While many BET inhibitors demonstrate broad activity across the family, BAY1238097 exhibits a degree of selectivity, with a preference for BRD4. biorxiv.orgnih.gov In a NanoBRET assay, which measures protein interactions within cells, BAY1238097 showed potent inhibition of the interaction between BRD4 and histone H4. biorxiv.org Its inhibitory activity was approximately 10-fold more selective for BRD4 compared to BRD3 and nearly 40-fold more selective for BRD4 over BRD2. nih.gov This preferential binding to BRD4 is significant, as BRD4 is the most extensively studied BET protein and a key regulator of critical oncogenes. nih.gov
Table 1: Comparative Inhibitory Activity of BAY1238097 on BET Family Proteins Data derived from a NanoBRET cellular assay.
| Target Protein | IC50 (nM) |
| BRD4 | 63 |
| BRD3 | 609 |
| BRD2 | 2430 |
Impact on Global Gene Transcription and Chromatin Dynamics
By displacing BET proteins from chromatin, BAY1238097 initiates a cascade of downstream effects on gene expression, leading to a profound impact on cellular function, particularly in cancer cells that are dependent on BET-regulated transcriptional programs. researchgate.net
A primary consequence of BET inhibition by BAY1238097 is the transcriptional repression of key oncogenes. researchgate.net The MYC proto-oncogene is a well-established target of BET inhibitors. biorxiv.orgnih.gov Studies have shown that treatment with BAY1238097 leads to a significant decrease in both c-Myc mRNA and protein levels in various cancer cell lines. birmingham.ac.uk This is achieved by preventing BRD4 from binding to the regulatory regions of the MYC gene. birmingham.ac.uk In addition to MYC, gene expression profiling has confirmed that BAY1238097 also targets genes regulated by the E2F1 transcription factor, which are critical for cell cycle progression. researchgate.netnih.gov
Gene expression profiling analyses have revealed that the impact of BAY1238097 extends to several critical signaling pathways implicated in cancer cell survival and proliferation. researchgate.net Treatment with BAY1238097 has been shown to specifically target and modulate genes within the NFκB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), TLR (Toll-like receptor), and JAK/STAT (Janus kinase/Signal transducer and activator of transcription) signaling pathways. researchgate.netnih.gov These pathways are central to inflammation, immune response, and cell growth, and their dysregulation is a hallmark of many malignancies. By interfering with these interconnected networks, BAY1238097 disrupts the fundamental biological processes that drive cancer cells. researchgate.net
Cellular Effects and Phenotypic Responses
The molecular and cellular actions of BAY1238097, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, manifest in distinct and significant phenotypic changes in cancer cells. These changes primarily involve the cessation of proliferation, arrest of the cell division cycle, and induction of programmed cell death, collectively contributing to its anti-tumor activity.
Inhibition of Cell Proliferation and Viability
BAY1238097 demonstrates robust anti-proliferative activity across a wide spectrum of cancer cell lines, particularly those of hematological origin and melanomas. nih.govnih.gov Research has consistently shown that the compound effectively reduces cell viability in a dose-dependent manner. mdpi.com
In preclinical studies on lymphoma, BAY1238097 exhibited potent anti-proliferative effects in a large panel of lymphoma-derived cell lines, with a median 50% inhibitory concentration (IC50) ranging between 70 and 208 nmol/L. nih.gov Similarly, strong efficacy has been documented in acute myeloid leukemia (AML) and multiple myeloma (MM) models. nih.govnih.gov In these hematological tumor models, BAY1238097 showed an IC50 of less than 100 nM. nih.govnih.gov
The compound's efficacy extends to solid tumors, such as melanoma. It has been found to be effective against various melanoma cell lines, irrespective of their BRAF mutation status. nih.gov In sensitive BRAF wild-type and mutant melanoma models, the concentration for 50% inhibition of growth (GI50) was below 500 nM. nih.gov The mechanism underlying this potent anti-proliferative effect is linked to the displacement of BRD4 from the regulatory regions of key oncogenes like MYC, leading to the subsequent loss of their expression. nih.govnih.gov
Table 1: Anti-proliferative Activity of BAY1238097 in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type | BRAF Status | Potency Metric | Value | Reference |
|---|---|---|---|---|---|
| CHL-1 | Melanoma | Wild-Type | GI50 | < 500 nM | nih.gov |
| COLO-792 | Melanoma | Wild-Type | GI50 | < 500 nM | nih.gov |
| B16F10 | Melanoma | Wild-Type | GI50 | < 500 nM | nih.gov |
| IPC-298 | Melanoma | Wild-Type | GI50 | < 500 nM | nih.gov |
| MeWo | Melanoma | Wild-Type | GI50 | < 500 nM | nih.gov |
| A375 | Melanoma | Mutant | GI50 | < 500 nM | nih.gov |
| G-361 | Melanoma | Mutant | GI50 | < 500 nM | nih.gov |
| SK-MEL-30 | Melanoma | Mutant | GI50 | < 500 nM | nih.gov |
| LOX-IMVI | Melanoma | Mutant | GI50 | < 500 nM | nih.gov |
| SK-MEL-5 | Melanoma | Mutant | GI50 | < 500 nM | nih.gov |
| MEL-HO | Melanoma | Mutant | GI50 | < 500 nM | nih.gov |
| Various | Lymphoma | N/A | Median IC50 | 70 - 208 nM | nih.gov |
| MOLM-13 | AML | N/A | IC50 | < 100 nM | nih.gov |
Induction of Cell Cycle Arrest (e.g., G1-S block)
A key cellular response to BET inhibition by compounds like BAY1238097 is the arrest of the cell cycle. nih.gov Gene expression profiling of lymphoma models treated with BAY1238097 confirmed that the compound significantly affects pathways involved in cell cycle regulation. nih.gov
The mechanism of cell cycle arrest is intrinsically linked to the primary molecular action of BAY1238097: the inhibition of BET proteins, particularly BRD4. BRD4 is a critical transcriptional regulator of genes essential for cell cycle progression, most notably the MYC oncogene. nih.govnih.gov The MYC protein is a transcription factor that drives the expression of genes required for the transition from the G1 phase (cell growth) to the S phase (DNA synthesis) of the cell cycle. mdpi.com
By displacing BRD4 from chromatin, BAY1238097 causes a rapid downregulation of MYC transcription. nih.govnih.gov The resulting decrease in MYC protein levels leads to the reduced expression of downstream targets, such as cyclins and cyclin-dependent kinases (CDKs), which are necessary to move the cell past the G1/S checkpoint. frontiersin.org This disruption of the normal cell cycle machinery causes cells to accumulate in the G1 phase, preventing them from entering the S phase and effectively halting their proliferation. mdpi.com This induction of G1 phase arrest is a characteristic effect of many BET inhibitors. frontiersin.org
Mechanisms of Apoptosis Induction
Beyond halting proliferation, BAY1238097 and other BET inhibitors trigger programmed cell death, or apoptosis. The induction of apoptosis is a critical component of their anti-cancer activity. The primary mechanism involved is the intrinsic, or mitochondrial, pathway of apoptosis. frontiersin.orgnih.gov
This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members. nih.gov The balance between these opposing factions determines a cell's fate. nih.gov In many cancers, this balance is shifted towards survival due to the overexpression of anti-apoptotic proteins, which sequester pro-apoptotic proteins and prevent them from permeabilizing the mitochondrial outer membrane. nih.gov
BET proteins, including BRD4, directly regulate the transcription of several of these key survival genes, including BCL2. By inhibiting BRD4, BAY1238097 can decrease the expression of anti-apoptotic Bcl-2 family members. This shift in the balance of Bcl-2 proteins "primes" the cell for apoptosis. It lowers the threshold for apoptotic induction by allowing pro-apoptotic proteins like BAX and BAK to become active. nih.gov Activated BAX and BAK oligomerize on the mitochondrial outer membrane, forming pores that lead to the release of cytochrome c into the cytoplasm. nih.gov
The released cytochrome c then participates in the formation of a multi-protein complex called the apoptosome, which activates an initiator caspase, caspase-9. nih.gov Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by dismantling the cell in an orderly fashion. nih.gov
Preclinical Efficacy Studies of Bay1238097 in Disease Models
Research in Hematological Malignancies Models
BAY1238097 has demonstrated strong anti-proliferative activity and potent efficacy in several preclinical models of Acute Myeloid Leukemia (AML). medchemexpress.compatsnap.com The mechanism of action is linked to the downregulation of c-Myc levels and its associated downstream transcriptome. medchemexpress.compatsnap.com In vivo studies using xenograft models have shown significant tumor growth inhibition. For instance, in the THP-1, MOLM-13, and KG-1 AML models, treatment with BAY1238097 resulted in tumor growth inhibition with T/C (treatment/control) ratios ranging from 13% to 20%. medchemexpress.compatsnap.com This indicates a high degree of anti-tumor activity in these models.
Table 1: Efficacy of BAY1238097 in AML Xenograft Models
| Model | Cancer Type | Efficacy Metric (T/C) |
|---|---|---|
| THP-1 | Acute Myeloid Leukemia | 13% - 20% |
| MOLM-13 | Acute Myeloid Leukemia | 13% - 20% |
Similar to its effects in AML, BAY1238097 shows significant anti-proliferative activity in preclinical models of Multiple Myeloma (MM), driven by the suppression of c-Myc. medchemexpress.compatsnap.com The compound's efficacy has been highlighted in in vivo studies. In the MOLP-8 xenograft model, which features an IGH-cyclin D1 translocation, BAY1238097 was highly active, achieving a T/C value of just 3%. medchemexpress.compatsnap.com Furthermore, in the NCI-H929 MM model, BAY1238097 demonstrated superior tumor growth inhibition compared to the standard-of-care agent lenalidomide. patsnap.com
Table 2: Efficacy of BAY1238097 in MM Xenograft Models
| Model | Cancer Type | Efficacy Metric (T/C) |
|---|---|---|
| MOLP-8 | Multiple Myeloma | 3% |
BAY1238097 has been characterized for its anti-tumor activity in a variety of preclinical lymphoma models. nih.gov It exhibited anti-proliferative effects across a large panel of lymphoma-derived cell lines, with median 50% inhibitory concentrations (IC50) ranging from 70 to 208 nmol/l. nih.gov
In vivo, the compound demonstrated strong single-agent efficacy in two xenograft models of Diffuse Large B-cell Lymphoma (DLBCL). nih.gov Gene expression profiling in these models revealed that BAY1238097 targets critical oncogenic pathways, including NFKB/TLR/JAK/STAT signaling, as well as genes regulated by MYC and E2F1. nih.gov The treatment also impacted genes involved in cell cycle regulation and chromatin structure. nih.gov
Research in Solid Tumor Models
Preclinical studies have shown that BAY1238097 is effective against melanoma models regardless of their BRAF mutation status. medchemexpress.com The compound was active in vitro against a panel of both BRAF wild-type (e.g., CHL-1, MeWo) and BRAF mutant (e.g., A375, LOX-IMVI) melanoma cell lines. medchemexpress.com
The in vivo efficacy was confirmed in multiple xenograft and syngeneic models.
In the B16/F10 syngeneic mouse model, BAY1238097 treatment resulted in a T/C of 31%. medchemexpress.com
In a patient-derived melanoma model resistant to the standard chemotherapy dacarbazine, BAY1238097 was active, showing a T/C of 39%. medchemexpress.com
Potent efficacy was also observed in the human LOX-IMVI model, which resulted in T/C values of 10% and 13% under different treatment schedules. medchemexpress.com
Ex vivo analysis of tumors from treated mice confirmed a dose-dependent downregulation of the MYC oncogene. medchemexpress.com
Table 3: Efficacy of BAY1238097 in Melanoma Models
| Model | BRAF Status | Efficacy Metric (T/C) |
|---|---|---|
| B16/F10 (syngeneic) | Wild-type | 31% |
| Patient-Derived Xenograft (dacarbazine-resistant) | Wild-type | 39% |
BAY1238097 has demonstrated significant activity in preclinical models of both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). medchemexpress.com
In vitro studies showed potent activity in KRAS mutant NSCLC cell lines (DV-90, NCI-H1373) and SCLC cell lines (NCI-H526), with IC50 values below 1 μM. medchemexpress.com This anti-proliferative effect was associated with the downregulation of c-Myc protein expression and, in the NCI-H1373 model, an induction of caspase 3/7 activity, indicating the initiation of apoptosis. medchemexpress.com
Strong in vivo efficacy was observed in xenograft models:
In the KRAS mutant NSCLC model NCI-H1373, treatment led to a significant reduction in tumor growth, with a T/C of 16%. medchemexpress.com
In the SCLC xenograft model NCI-H526, BAY1238097 showed high efficacy, resulting in a T/C of 7%. medchemexpress.com
Table 4: Efficacy of BAY1238097 in Lung Cancer Xenograft Models
| Model | Cancer Type | Mutation Status | Efficacy Metric (T/C) |
|---|---|---|---|
| NCI-H1373 | Non-Small Cell Lung Cancer | KRAS Mutant | 16% |
Table of Compounds
| Compound Name |
|---|
| BAY1238097 |
| Lenalidomide |
Pancreatic Ductal Adenocarcinoma (PDAC) Models (KRAS-driven)
Pancreatic ductal adenocarcinoma (PDAC) is a malignancy characterized by nearly ubiquitous activating mutations in the KRAS oncogene. The preclinical investigation of BAY1238097 in KRAS-driven PDAC models has been a subject of research. In vitro studies have utilized panels of human PDAC cell lines, all of which harbor activating mutations in the KRAS oncogene, to evaluate the compound's efficacy. These cell lines include NP18, PANC-1, PaCa3, MIA PaCa-2, HPAF-II, AsPC-1, Capan-1, and CFPAC-1. nih.gov
In Vitro Experimental Methodologies
Cell Line Panel Screening (e.g., IC50 determination)
The anti-proliferative activity of BAY1238097 has been assessed across various cancer cell line panels, with the half-maximal inhibitory concentration (IC50) being a key metric. In a large panel of lymphoma-derived cell lines, BAY1238097 demonstrated a median IC50 of 208 nM. nih.gov The activity was noted to be higher in B-cell lymphomas compared to T-cell lymphomas. nih.gov
Testing in murine pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC) cell lines also revealed activity in the nanomolar range. The NSCLC-derived cell lines (MLT#1 and MLT#6) were more sensitive to BAY1238097 than the PDAC-derived cell lines (mPDAC 1.1 and mPDAC 1.2). nih.gov Among human cell lines, MIA PaCa-2 (PDAC) and H1299 (NSCLC) showed the highest response. nih.gov
Furthermore, BAY1238097 was effective in several melanoma cell lines with GI50 values below 500 nM, irrespective of their BRAF mutation status. nih.gov
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| mPDAC 1.1 | Murine Pancreatic Ductal Adenocarcinoma | 0.236 |
| mPDAC 1.2 | Murine Pancreatic Ductal Adenocarcinoma | 0.150 |
| MLT#1 | Murine Non-Small Cell Lung Cancer | 0.072 |
| MLT#6 | Murine Non-Small Cell Lung Cancer | 0.075 |
Gene Expression Profiling and Transcriptomic Analysis
Gene expression profiling has been utilized to elucidate the mechanisms of action of BAY1238097. In lymphoma models, transcriptomic analysis revealed that BAY1238097 targets several key biological pathways. These include the NFKB/TLR/JAK/STAT signaling pathways, MYC and E2F1-regulated genes, cell cycle regulation, and chromatin structure. The gene expression signatures induced by BAY1238097 showed a high degree of overlap with those of other BET bromodomain inhibitors.
Chromatin Immunoprecipitation (ChIP) Assays
Chromatin immunoprecipitation (ChIP) assays have been employed to confirm the direct engagement of BAY1238097 with its target proteins on chromatin. A ChIP analysis performed in the BRAF wild-type melanoma cell line, CHL-1, demonstrated that BAY1238097 effectively displaces BRD4 from the regulatory regions of oncogenes, including MYC. nih.gov This displacement leads to a subsequent loss of MYC expression, providing a direct mechanistic link between target engagement and a key pharmacological effect of the compound. nih.gov
In Vivo Experimental Methodologies
Xenograft and Syngeneic Animal Models
The in vivo anti-tumor efficacy of BAY1238097 has been evaluated in various animal models. The compound demonstrated strong, single-agent anti-tumor efficacy in two distinct diffuse large B-cell lymphoma (DLBCL) xenograft models.
In the context of solid tumors, the efficacy of BAY1238097 was assessed in three patient-derived melanoma xenograft models that harbor the wild-type BRAF gene. nih.gov In one of these models, treatment with BAY1238097 led to a significant reduction in tumor growth. nih.gov This particular model was noted to be resistant to the standard-of-care agent dacarbazine. nih.gov No significant anti-tumor activity was observed in the other two melanoma models under the same treatment conditions. nih.gov
Evaluation of Tumor Burden and Grade Reduction
Preclinical investigations into the bromodomain and extra-terminal (BET) inhibitor, BAY1238097, have demonstrated its potent anti-tumor activity across a range of cancer models, including lymphoma, melanoma, and lung cancer. nih.govresearchgate.net The compound has shown a significant capacity to reduce tumor growth in various in vivo xenograft and syngeneic models. researchgate.net
In models of solid tumors, BAY1238097 has exhibited substantial efficacy. researchgate.net For instance, in a non-small cell lung cancer (NSCLC) model, NCI-H1373, daily oral administration led to a strong reduction in tumor growth. researchgate.netaacrjournals.org Similarly, high efficacy was observed in the NCI-H526 small cell lung cancer (SCLC) xenograft model. researchgate.netaacrjournals.org
The anti-tumor effects of BAY1238097 have also been pronounced in melanoma models. researchgate.netaacrjournals.org In the B16/F10 syngeneic model, the compound showed notable efficacy. researchgate.netaacrjournals.org Furthermore, potent activity was recorded against the human LOX-IMVI melanoma model in SCID mice. researchgate.netaacrjournals.org BAY1238097 was also found to be active in a patient-derived melanoma model that was resistant to dacarbazine. researchgate.netaacrjournals.org Treatment with BAY1238097 resulted in significantly reduced tumor growth in one of three patient-derived melanoma models harboring the wild-type BRAF gene. aacrjournals.org
Beyond solid tumors, BAY1238097 has been characterized as having strong anti-tumor efficacy as a single agent in two diffuse large B-cell lymphoma models. nih.gov
The following table summarizes the in vivo efficacy of BAY1238097 in reducing tumor burden across different preclinical models.
| Cancer Model | Specific Model | T/C (%)* | Evaluation Day |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H1373 | 16 | Day 15 |
| Small Cell Lung Cancer (SCLC) | NCI-H526 | 7 | Day 21 |
| Melanoma (Syngeneic) | B16/F10 | 31 | Day 12 |
| Melanoma (Dacarbazine-Resistant) | Patient-Derived | 39 | Not Specified |
| Melanoma (Human Xenograft) | LOX-IMVI | 10 | Day 12 |
| Melanoma (Human Xenograft) | LOX-IMVI | 13 | Day 12 |
*T/C (%): Treatment over Control percentage, a measure of tumor growth inhibition.
Ex Vivo Pharmacodynamic Biomarker Analysis (e.g., MYC, HEXIM1)
Ex vivo analyses have been crucial in elucidating the pharmacodynamic effects of BAY1238097, particularly its impact on key biomarkers such as MYC and HEXIM1. researchgate.netnih.gov These studies confirm the on-target activity of the compound following in vivo administration.
In preclinical models of melanoma and lung cancer, ex vivo analysis revealed a time-dependent regulation of MYC and HEXIM1 after treatment with BAY1238097. researchgate.netaacrjournals.org Specifically, a dose-dependent down-regulation of the MYC oncogene was demonstrated in B16/F10 tumors. researchgate.netaacrjournals.org This effect was also observed in peripheral blood mononuclear cells (PBMCs) from the treated mice. researchgate.net The maximal effect on MYC down-regulation was noted between 3 to 6 hours after oral administration of the compound. researchgate.netaacrjournals.org
Concurrently with the reduction in MYC levels, a strong up-regulation of HEXIM1 mRNA was observed in both the tumors and the PBMCs of the mice. researchgate.net HEXIM1 is a known negative regulator of the P-TEFb complex, which is essential for transcriptional elongation, and its induction is a recognized pharmacodynamic marker for BET inhibitors. nih.gov
Furthermore, a first-in-human Phase I study of BAY1238097 in patients with advanced malignancies included biomarker evaluations that showed an emerging pharmacokinetic/pharmacodynamic relationship. nih.gov This clinical data corroborated the preclinical findings, showing a trend towards decreased MYC and increased HEXIM1 expression in response to treatment. nih.gov
The table below summarizes the key findings from the ex vivo pharmacodynamic biomarker analyses of BAY1238097.
| Biomarker | Effect | Tissue/Model | Timing of Max Effect |
|---|---|---|---|
| MYC | Dose-dependent down-regulation | B16/F10 Tumors | 3-6 hours post-treatment |
| MYC | Down-regulation | Peripheral Blood Mononuclear Cells (PBMCs) | 3-6 hours post-treatment |
| HEXIM1 (mRNA) | Strong up-regulation | Tumors | Not Specified |
| HEXIM1 (mRNA) | Strong up-regulation | Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified |
| MYC | Trend towards decrease | Human subjects (Phase I) | Not Specified |
| HEXIM1 | Trend towards increase | Human subjects (Phase I) | Not Specified |
Molecular Determinants of Response and Mechanisms of Resistance to Bay1238097
Identification of Predictive Biomarkers for BAY1238097 Sensitivity
Predictive biomarkers are essential for patient stratification and for maximizing the therapeutic benefit of targeted agents like BAY1238097. In preclinical lymphoma models, several genetic and transcriptional features have emerged as potential indicators of sensitivity to this novel BET inhibitor. scienceopen.comscientificarchives.com
Preclinical studies in a broad panel of lymphoma cell lines have identified specific genetic mutations that correlate with increased sensitivity to BAY1238097. scienceopen.comscientificarchives.com Notably, mutations in the epigenetic modifier EZH2 (Enhancer of Zeste Homolog 2) have been associated with heightened sensitivity to the compound. scienceopen.comscientificarchives.com This association was observed across various lymphoma cell lines and was particularly significant in germinal center B-cell-like diffuse large B-cell lymphoma (GCB-DLBCL). scienceopen.comscientificarchives.com
Furthermore, in the activated B-cell-like (ABC) subtype of DLBCL, the presence of the L265P mutation in the MYD88 (Myeloid Differentiation Primary Response 88) gene was positively associated with sensitivity to BAY1238097. scienceopen.comscientificarchives.com These findings suggest that the genetic landscape of a tumor, specifically mutations in key signaling and epigenetic regulatory genes, can serve as a valuable biomarker for predicting response to BAY1238097. The in vitro synergism observed between BAY1238097 and EZH2 inhibitors further underscores the importance of the EZH2 pathway in mediating the response to this BET inhibitor. tandfonline.com
Table 1: Genetic Features Associated with BAY1238097 Sensitivity in Preclinical Lymphoma Models
| Genetic Feature | Cancer Subtype | Association with Sensitivity |
| EZH2 Mutations | Lymphoma (general), GCB-DLBCL | Higher Sensitivity |
| MYD88 L265P Mutation | ABC-DLBCL | Higher Sensitivity |
As a BET inhibitor, BAY1238097 functions by disrupting the interaction between BET proteins, particularly BRD4, and acetylated histones, thereby modulating gene expression. A key oncogene regulated by this interaction is MYC. Consequently, high levels of MYC overexpression are a primary target for BAY1238097. nih.gov The downregulation of MYC expression is a direct pharmacodynamic effect of BAY1238097 and is considered a key mechanism of its anti-tumor activity, suggesting that tumors driven by MYC overexpression may be particularly susceptible to this inhibitor. nih.gov
In addition to MYC, the expression level of HEXIM1 (Hexamethylene Bisacetamide Inducible 1) has been identified as a robust pharmacodynamic marker for BET inhibitor activity. semanticscholar.org Treatment with BAY1238097 has been shown to increase the expression of HEXIM1. nih.gov HEXIM1 is a negative regulator of the P-TEFb (positive transcription elongation factor b) complex, which is crucial for transcriptional elongation. By increasing HEXIM1 expression, BET inhibitors can suppress transcription, contributing to their anti-cancer effects. Therefore, the baseline expression levels of MYC and the dynamic changes in both MYC and HEXIM1 expression upon treatment can serve as important transcriptional signatures to predict and monitor the response to BAY1238097.
Analysis of Acquired and Intrinsic Resistance Mechanisms (Preclinical)
Despite initial sensitivity, cancer cells can develop resistance to BET inhibitors through various mechanisms. Preclinical studies on BET inhibitors, as a class, have elucidated several pathways that can be altered to drive both intrinsic and acquired resistance.
Given that MYC is a critical downstream target of BET proteins, a primary mechanism of resistance to BET inhibitors is the reactivation of MYC expression. scienceopen.comtandfonline.comelsevierpure.com Cancer cells can achieve this through various compensatory mechanisms that bypass the inhibitory effect of drugs like BAY1238097 on BRD4. This can involve the activation of alternative signaling pathways that converge on the regulation of MYC transcription, thereby restoring its oncogenic function and promoting cell proliferation and survival despite the presence of the BET inhibitor. elsevierpure.comthno.org
Changes in the post-translational modification status of BET proteins, particularly BRD4, can also contribute to resistance. Hyperphosphorylation of BRD4 has been identified as a mechanism that can reduce the binding affinity of BET inhibitors. mdpi.comatwoodlab.com This alteration can be mediated by the downregulation of phosphatases like Protein Phosphatase 2A (PP2A) or the increased activity of kinases. scienceopen.comtandfonline.comelsevierpure.com By altering the phosphorylation state of BRD4, cancer cells can maintain its chromatin association and transcriptional activity, thereby diminishing the efficacy of BET inhibitors. mdpi.comatwoodlab.com
The activation of parallel or downstream signaling pathways is a common mechanism of resistance to targeted therapies, including BET inhibitors. Preclinical evidence suggests that the upregulation of pathways such as the WNT/β-catenin, PI3K/AKT/PTEN, and Ras/MAPK signaling cascades can confer resistance. scienceopen.comtandfonline.comelsevierpure.comnih.gov
WNT Signaling: The WNT pathway can contribute to the compensatory upregulation of MYC, thereby circumventing the effects of BET inhibition. scienceopen.comtandfonline.comelsevierpure.com
PI3K/AKT/PTEN Signaling: Activation of the PI3K/AKT pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, can promote cell survival and proliferation, rendering cells less dependent on the pathways targeted by BET inhibitors. elsevierpure.comnih.govnih.gov
Ras/MAPK Signaling: The Ras/MAPK pathway is another critical pro-survival pathway that, when activated, can provide an escape route for cancer cells treated with BET inhibitors, allowing them to maintain their proliferative capacity. semanticscholar.orgatwoodlab.comnih.gov
The interplay between these pathways is complex, and their activation can lead to a multifactorial resistance phenotype that is challenging to overcome with single-agent therapy.
Table 2: Preclinical Mechanisms of Resistance to BET Inhibitors
| Resistance Mechanism | Description |
| Reactivation of MYC Expression | Upregulation of MYC through compensatory pathways. |
| BRD4 Hyperphosphorylation | Post-translational modification of BRD4 reduces inhibitor binding. |
| WNT Pathway Activation | Compensatory signaling leading to MYC upregulation. |
| PI3K/AKT/PTEN Pathway Activation | Pro-survival signaling that bypasses BET inhibition. |
| Ras/MAPK Pathway Activation | Alternative signaling cascade promoting cell proliferation. |
Upregulation of Anti-apoptotic Proteins (e.g., BCL2L1/BCL-XL)
Resistance to therapies that induce apoptosis, including BET bromodomain inhibitors, can be mediated by the upregulation of anti-apoptotic proteins. Among these, B-cell lymphoma-extra large (BCL-XL), encoded by the BCL2L1 gene, is a key factor in promoting cell survival and conferring resistance to treatment. BCL-XL sequesters pro-apoptotic proteins, preventing the initiation of the intrinsic apoptosis pathway.
While direct studies detailing BCL-XL-mediated resistance specifically to BAY1238097 are limited, the broader role of the BCL-2 family in resistance to BET inhibitors is an area of active investigation. For instance, in other related therapeutic contexts, the overexpression of BCL-XL is a known mechanism of resistance. Studies on the BCL-2 inhibitor venetoclax have shown that BCL-XL is a crucial factor in both inherent and acquired resistance across various lymphoid malignancies. nih.govnih.gov In these cases, the concurrent inhibition of BCL-XL was shown to overcome venetoclax resistance. nih.gov
The interplay between BET inhibitors and the BCL-2 family is complex. Treatment with BET inhibitors can modulate the expression of BCL-2 family members. For example, the therapeutic synergy between the BET inhibitor JQ1 and venetoclax may be partly mediated by the induction of the pro-apoptotic factor BCL2L11 (BIM) and a simultaneous decrease in BCL-2. tandfonline.com This suggests that the balance between pro- and anti-apoptotic BCL-2 family proteins is critical for determining sensitivity to BET inhibitors. Therefore, the upregulation of potent anti-apoptotic proteins like BCL-XL represents a plausible mechanism for acquired resistance, enabling cancer cells to evade the pro-apoptotic signals initiated by BET inhibition.
| Protein | Gene | Function | Role in Drug Resistance |
|---|---|---|---|
| BCL-XL | BCL2L1 | Anti-apoptotic | Upregulation can confer resistance to apoptosis-inducing therapies. nih.govresearchgate.net |
| BCL-2 | BCL2 | Anti-apoptotic | Target of venetoclax; its inhibition can be circumvented by BCL-XL upregulation. tandfonline.com |
| BIM | BCL2L11 | Pro-apoptotic | Induced by some BET inhibitors, promoting apoptosis. tandfonline.com |
| MCL-1 | MCL1 | Anti-apoptotic | Can also confer resistance to BCL-2 targeted therapies. researchgate.net |
Context-Dependent Resistance Mechanisms (e.g., in Lung Adenocarcinoma)
The mechanisms of resistance to BET inhibitors can be highly dependent on the specific cancer type and its underlying genetic and epigenetic landscape. nih.govresearchgate.net In lung adenocarcinoma (LAC), resistance to BET inhibitors like JQ1 has been shown to occur through pathways that are distinct from the more commonly observed reactivation of MYC expression. nih.govresearchgate.net
A study involving the establishment of JQ1-resistant LAC cell lines revealed that resistance developed independently of the FOSL1 protein, a key dependency in sensitive LAC cells. nih.gov Furthermore, MYC protein levels remained unchanged between the resistant cells and their sensitive parental counterparts, indicating a MYC-independent resistance mechanism. nih.govresearchgate.net
Key findings in JQ1-resistant lung adenocarcinoma models point towards an altered state of the target protein, BRD4. nih.govresearchgate.net
BRD4 Phosphorylation: Resistant LAC cells exhibit elevated phosphorylation of BRD4. researchgate.net This post-translational modification is a critical event in the resistance mechanism.
Role of Casein Kinase 2 (CK2): Casein Kinase 2 has been identified as a candidate protein responsible for the increased phosphorylation of BRD4 in resistant cells. researchgate.net
Continued BRD4 Dependency: Despite resistance to JQ1, the cancer cells remain dependent on BRD4 for their survival, as demonstrated by siRNA knockdown experiments. nih.govresearchgate.net
This dependency on a modified form of BRD4 suggests that the mechanism of resistance involves circumventing the inhibitor's action rather than a complete bypass of the BET pathway. Consequently, targeting the mediators of this resistance, such as CK2 or downstream effectors of phosphorylated BRD4, presents a potential strategy to overcome resistance in this context. researchgate.net For instance, inhibiting CK2 or downstream targets like AXL and activators of the PI3K pathway showed a synergistic effect with JQ1 in inhibiting the growth of BETi-resistant LAC cells. researchgate.net These findings underscore the importance of understanding tumor-specific adaptations to develop effective second-line and combination therapies. nih.gov
| Mechanism | Key Molecules | Effect | Therapeutic Implication |
|---|---|---|---|
| BRD4 Phosphorylation | BRD4, Casein Kinase 2 (CK2) | Elevated phosphorylation of BRD4, mediating resistance to JQ1. researchgate.net | Inhibition of CK2 can re-sensitize resistant cells. researchgate.net |
| MYC-Independent Pathway | MYC, FOSL1 | Resistance occurs without reactivation of MYC or FOSL1 expression. nih.govresearchgate.net | Targeting MYC is unlikely to be effective in overcoming this form of resistance. |
| Downstream Effector Activation | AXL, PI3K pathway | Activated by phosphorylated BRD4. researchgate.net | Inhibitors of AXL or the PI3K pathway can synergize with BET inhibitors. researchgate.net |
Combination Therapeutic Strategies in Preclinical Research with Bay1238097
Synergistic Interactions with Other Epigenetic Modulators
Epigenetic dysregulation is a hallmark of many cancers, including lymphomas. researchgate.net Combining BET inhibitors like BAY1238097 with other agents that target different components of the epigenetic machinery represents a rational strategy to achieve a more profound and durable anti-tumor response.
EZH2 Inhibitors
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is frequently mutated or overexpressed in lymphomas. nih.govnih.gov Preclinical studies have shown that combining BAY1238097 with EZH2 inhibitors results in synergistic or additive anti-tumor effects, particularly in specific subtypes of Diffuse Large B-cell Lymphoma (DLBCL). nih.govnih.gov
The mechanism underlying this synergy involves the ability of BAY1238097 to down-regulate EZH2 protein levels and subsequently reduce H3K27me3 marks. nih.govnih.gov This effect is believed to stem from the BET inhibitor's capacity to decrease the binding of BRD4, a BET protein, to the upstream regulatory region of the EZH2 gene. nih.gov
In vitro experiments combining BAY1238097 with the EZH2 inhibitor DZNep in Germinal Center B-cell-like (GCB)-DLBCL cell lines demonstrated that the combination was most effective in cell lines harboring EZH2 mutations. nih.govnih.gov As detailed in the table below, synergistic or additive effects were observed in four out of five EZH2-mutated GCB-DLBCL cell lines, whereas no benefit was seen in GCB-DLBCL cell lines with wild-type EZH2. nih.govnih.gov This suggests that EZH2 mutation status could serve as a potential biomarker for this combination therapy. nih.govnih.gov
Table 1: Synergistic Activity of BAY1238097 and DZNep in GCB-DLBCL Cell Lines
| Cell Line | EZH2 Status | Combination Effect | Combination Index (CI) |
|---|---|---|---|
| WSU-DLCL2 | Mutated | Synergism | 0.7 |
| KARPAS422 | Mutated | Synergism | 0.7 |
| SU-DHL6 | Mutated | Additive | 1.0 |
| SU-DHL4 | Mutated | Additive | 1.1 |
| Toledo | Wild-Type | No Benefit | 1.3 |
| DOHH2 | Wild-Type | No Benefit | 1.6 |
| Farage | Wild-Type | No Benefit | 3.1 |
Data sourced from preclinical studies. nih.govnih.gov CI values <0.9 indicate synergism; 0.9-1.1 indicate an additive effect; >1.2 indicates no benefit.
Histone Deacetylase (HDAC) Inhibitors
Histone deacetylase (HDAC) inhibitors are another class of epigenetic drugs that have shown efficacy in treating hematological malignancies. bohrium.comnih.gov They function by blocking the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression, which can induce cell cycle arrest and apoptosis in cancer cells.
A mechanistic rationale for combining BAY1238097 with HDAC inhibitors is suggested by gene expression profiling studies. The transcriptional signatures resulting from treatment with BAY1238097 have been shown to partially overlap with those produced by HDAC inhibitors. researchgate.net This convergence on shared transcriptional programs suggests that a dual blockade of BET proteins and HDACs could lead to enhanced anti-tumor activity. However, specific preclinical studies detailing the synergistic interactions, such as combination index values, from a direct combination of BAY1238097 and an HDAC inhibitor are not extensively documented in the available literature.
Synergistic Interactions with Targeted Therapies
In addition to epigenetic modulators, combining BAY1238097 with therapies that target specific cancer-driving signaling pathways has shown significant preclinical promise. researchgate.net
mTOR Inhibitors
The mTOR (mammalian target of rapamycin) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often hyperactivated in lymphoma. researchgate.net The rationale for combining BAY1238097 with mTOR inhibitors is supported by the partial overlap observed in their respective gene expression signatures following treatment. researchgate.net
In vitro studies confirmed this hypothesis, demonstrating a therapeutic benefit when BAY1238097 was combined with the mTOR inhibitor everolimus (B549166) in a panel of DLBCL cell lines. Synergism was observed in the majority of cell lines tested, spanning both Activated B-Cell-like (ABC) and GCB subtypes of DLBCL. Mechanistically, treatment with BAY1238097 alone was found to induce a downregulation of phosphorylated AKT (pAKT), a key upstream regulator of the mTOR pathway, and this effect was maintained in cells exposed to the combination treatment.
Table 2: Synergistic Activity of BAY1238097 and Everolimus in DLBCL Cell Lines
| DLBCL Subtype | Cell Lines Showing Synergism | Total Cell Lines Tested |
|---|---|---|
| ABC-DLBCL | U-2932, TMD8 | 2 |
| GCB-DLBCL | KARPAS-422, SU-DHL-6, DOHH-2, SU-DHL-8, Toledo | 6 |
Data sourced from a preclinical study demonstrating synergism in 7 of 8 DLBCL cell lines.
BTK Inhibitors
Bruton's tyrosine kinase (BTK) is an essential component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. nih.gov BTK inhibitors, such as ibrutinib (B1684441), have become a cornerstone of therapy for various B-cell malignancies.
Preclinical research has identified a strong synergistic interaction between BAY1238097 and BTK inhibitors in lymphoma models. researchgate.net This synergy is particularly pronounced in ABC-DLBCL cell lines that harbor the L265P mutation in the MYD88 gene, a known target of BET bromodomain inhibitors. nih.govnih.gov The combination of BAY1238097 with ibrutinib was shown to be synergistic in two ABC-DLBCL cell lines with this mutation, while no such benefit was observed in cell lines with wild-type MYD88. nih.govnih.gov These findings point to the MYD88 L265P mutation as a potential biomarker to select patients who may benefit most from this combination strategy. nih.govnih.gov
Table 3: Synergistic Activity of BAY1238097 and Ibrutinib in ABC-DLBCL Cell Lines
| Cell Line | MYD88 Status | Combination Effect | Combination Index (CI) |
|---|---|---|---|
| OCI-Ly10 | L265P Mutated | Synergism | 0.8 |
| TMD8 | L265P Mutated | Synergism | 0.6 |
| SU-DHL2 | Wild-Type | No Benefit | 1.7 |
| U2932 | Wild-Type | No Benefit | 1.4 |
Data sourced from preclinical studies. nih.govnih.gov CI values <0.9 indicate synergism; >1.2 indicates no benefit.
PI3K/AKT Pathway Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling node that governs a wide range of cellular processes, including survival, proliferation, and metabolism, and its aberrant activation is common in many cancers, including lymphoma. The mTOR pathway, discussed previously, is a major downstream effector of PI3K/AKT signaling.
A strong scientific rationale exists for combining BAY1238097 with inhibitors of the PI3K/AKT pathway. Preclinical research has shown that BAY1238097 monotherapy can lead to the downregulation of phosphorylated AKT (pAKT) in DLBCL cell lines. Since pAKT is a direct indicator of pathway activation, its suppression by BAY1238097 suggests that combining it with a direct PI3K or AKT inhibitor could result in a more complete and sustained blockade of this critical survival pathway. While this provides a strong mechanistic basis for the combination, direct preclinical studies reporting synergistic outcomes from the combination of BAY1238097 with specific PI3K or AKT inhibitors have not been prominently featured in the reviewed scientific literature.
Table 4: List of Compounds Mentioned
| Compound Name | Class |
|---|---|
| BAY1238097 | BET inhibitor |
| DZNep | EZH2 inhibitor |
| Everolimus | mTOR inhibitor |
| Ibrutinib | BTK inhibitor |
| Vorinostat | HDAC inhibitor |
PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in homologous recombination (HR), a critical DNA repair pathway. nih.govresearchgate.net Preclinical studies have explored the synergistic potential of combining BET inhibitors, the class to which BAY1238097 belongs, with PARP inhibitors. The rationale for this combination lies in the ability of BET inhibitors to downregulate key HR proteins, thereby inducing a state of "BRCAness" or HR deficiency in cancer cells that are otherwise proficient in this repair pathway. This induced vulnerability can then be exploited by PARP inhibitors, leading to synthetic lethality. patentdigest.orgnih.gov
Preclinical evidence has demonstrated that the combination of BET inhibitors with PARP inhibitors results in synergistic anti-tumor effects in various cancer models. For instance, in preclinical models of bladder cancer, the combination of the BET inhibitor OTX-015 with the PARP inhibitor olaparib (B1684210) led to a significant increase in the G2/M fraction of the cell cycle, suggesting cell cycle dysregulation, and reduced protein expression of key HR proteins like BRCA1 and RAD51. aacrjournals.org Similarly, in cholangiocarcinoma cell lines, the combination of the BET inhibitor JQ1 or I-BET762 with the PARP inhibitor olaparib or veliparib (B1684213) resulted in synergistic cytotoxicity. nih.gov This effect was associated with an increase in DNA damage and apoptosis. nih.gov
While direct preclinical studies combining BAY1238097 with PARP inhibitors are not yet extensively published, the consistent synergistic effects observed with other BET inhibitors provide a strong foundation for investigating this specific combination. The ability of BET inhibitors to suppress HR and sensitize HR-proficient cancer cells to PARP inhibition is a promising therapeutic strategy. patentdigest.org
Table 1: Preclinical Studies of BET Inhibitor and PARP Inhibitor Combinations
| Cancer Model | BET Inhibitor | PARP Inhibitor | Key Findings |
|---|---|---|---|
| Bladder Cancer | OTX-015 | Olaparib | Reduced expression of HR proteins (BRCA1, RAD51, PALB2); Increased G2/M cell cycle arrest. aacrjournals.org |
| Cholangiocarcinoma | JQ1, I-BET762 | Olaparib, Veliparib | Synergistic cytotoxicity; Increased DNA damage and apoptosis. nih.gov |
| Ovarian Cancer | CPI-203, CPI-0610 | Rucaparib | Enhanced anti-tumor effect irrespective of HRD status. researchgate.net |
Emerging Combination Approaches
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. researchgate.net Inducing ferroptosis has emerged as a novel therapeutic strategy for cancer. researchgate.net Preclinical research has begun to explore the combination of BET inhibitors with ferroptosis inducers, revealing a potential synergistic relationship.
Studies have shown that BET inhibitors can sensitize cancer cells to ferroptosis. In models of acute myeloid leukemia (AML), the combination of BET inhibitors with ferroptosis inducers like RSL3, FIN56, and Erastin led to a marked reduction in cell viability and an increase in cell death. larvol.com Mechanistically, this combination was found to co-target the BRD4/c-Myc/NRF2 axis, leading to the downregulation of NRF2, a key regulator of oxidative stress resistance. larvol.com The knockdown of NRF2 enhanced the anti-leukemic effect of this combination. larvol.com
Furthermore, in triple-negative breast cancer (TNBC) models, a drug combination screen identified a potent synergy between BET inhibitors and proteasome inhibitors, which was found to trigger ferroptosis. nih.govresearchgate.net This induction of ferroptosis was associated with increased cellular iron, decreased glutathione (B108866) levels, and reduced levels of GPX4, a key enzyme that protects against ferroptosis. nih.govresearchgate.net These findings suggest that TNBC may have an intrinsic vulnerability to ferroptosis inducers, which can be exploited by combination therapies involving BET inhibitors. nih.govresearchgate.net
While specific preclinical data on the combination of BAY1238097 with ferroptosis inducers is still emerging, the existing evidence for other BET inhibitors points towards a promising new avenue for cancer therapy. The ability of BET inhibitors to modulate cellular pathways that regulate ferroptosis suggests that such combinations could enhance the therapeutic efficacy of ferroptosis-inducing agents.
Table 2: Preclinical Studies of BET Inhibitor and Ferroptosis Inducer Combinations
| Cancer Model | BET Inhibitor | Combination Agent | Key Findings |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Unspecified BET inhibitors | RSL3, FIN56, Erastin | Markedly reduced cell viability; Increased cell death; Downregulation of the BRD4/c-Myc/NRF2 axis. larvol.com |
Synthetic Methodologies and Process Development for Bay1238097
Enantioselective Synthesis Approaches of Key Intermediates
Earlier synthetic procedures for a key intermediate of BAY1238097 involved the reduction of a prochiral substrate using sodium cyanoborohydride, which resulted in a racemic product mdpi.com. To address the need for a cost-efficient and scalable process yielding the desired enantiomer, researchers explored catalytic asymmetric hydrogenation researchgate.netacs.orgresearchgate.netmdpi.com.
Catalytic Asymmetric Hydrogenation of 2,3-Benzodiazepine Precursors
The catalytic asymmetric hydrogenation of a prochiral benzodiazepine (B76468) substrate was identified as a crucial step in the pilot-scale synthesis of BAY1238097 researchgate.netacs.orgresearchgate.net. This transformation aimed to selectively reduce a carbon-nitrogen double bond in the benzodiazepine core to create a chiral center with high enantiomeric excess researchgate.netacs.orgnih.gov. Unlike some other imine hydrogenations, this process specifically targeted the C=N double bond in the 2,3-position, with no undesired hydrogenation observed at the 1,2-positions nih.govresearchgate.net.
Identification of Efficient Catalyst Systems (e.g., Ir/Chiral Bisphosphine)
High-throughput screening played a vital role in identifying an efficient catalyst system for the asymmetric hydrogenation of the benzodiazepine precursor researchgate.netacs.orgresearchgate.netacs.org. Through the evaluation of numerous catalyst mixtures, a system based on iridium (Ir) and a chiral bisphosphine ligand was found to be effective researchgate.netacs.orgresearchgate.netmdpi.comacs.org. Specifically, the use of Ir in combination with a WalPhos bisphosphine ligand, such as Ir/WalPhos-003, allowed for the preparation of the desired chiral intermediate with excellent enantiomeric purity nih.govresearchgate.net. This catalyst system was selected based on literature precedents and experience in scalable enantioselective C=N double bond hydrogenation acs.orgmdpi.com.
Optimization of Synthetic Transformations
Optimizing the catalytic asymmetric hydrogenation and other synthetic steps was essential for developing a robust and efficient process suitable for large-scale production mdpi.commatthey.com.
Additive Screening and Catalyst Loading Reduction
Additive screening was performed to further enhance the efficiency of the hydrogenation reaction researchgate.netacs.orgresearchgate.netacs.org. This screening allowed for a significant reduction in catalyst loading, which is a critical factor for the cost-effectiveness of a large-scale process researchgate.netacs.orgresearchgate.netacs.orgmatthey.com. The use of iodine as an additive, commonly employed with Ir catalysts, was also explored during the screening process acs.org.
Process Efficiency and Scalability for Kilogram Production
The developed asymmetric hydrogenation process was successfully scaled up to kilogram quantities researchgate.netacs.orgresearchgate.netmdpi.comacs.orgresearchgate.net. The hydrogenation of the prochiral benzodiazepine substrate was performed on a kilogram scale, leading to the production of 27 kg of the desired chiral intermediate researchgate.netacs.orgresearchgate.netnih.govresearchgate.netresearchgate.net. This was achieved batchwise with a good average yield and excellent enantiomeric purity after crystallization acs.orgresearchgate.net. Optimized conditions for the hydrogenation included a temperature of 50 °C and a hydrogen pressure of 80 bar for 16 hours acs.org. Crystallization from i-PrOH further enhanced the enantiomeric excess of the product acs.org. The successful execution of this key step on a multi-kilogram scale demonstrates the efficiency and scalability of the developed synthetic route researchgate.netacs.orgresearchgate.netmdpi.comacs.orgresearchgate.net.
Structure-Activity Relationship (SAR) Studies in Related BET Inhibitor Development
BAY1238097 belongs to the family of BET inhibitors, which are being explored as potential therapeutic agents, particularly in oncology guidetomalariapharmacology.orgmdpi.com. SAR studies in the development of related BET inhibitors, including those with benzodiazepine or related scaffolds, have provided valuable insights into the structural features required for potent and selective binding to BET bromodomains nih.govresearchgate.netacs.orgacs.orgnih.gov. These studies have investigated the impact of modifications at various positions of the core structure on binding affinity and selectivity for different BET family proteins (BRD2, BRD3, BRD4) and their individual bromodomains (BD1 and BD2) acs.orgnih.gov. For instance, SAR analysis of triazolo-benzodiazepines has highlighted the importance of specific substituents, such as a 1-methyl triazolo ring system, for potent BET binding nih.govresearchgate.net. Modifications on fused phenyl rings and substituent phenyl rings have also been explored to optimize potency and physicochemical properties acs.org. These SAR studies contribute to the rational design and optimization of BET inhibitors, including compounds structurally related to BAY1238097 nih.govresearchgate.netacs.orgacs.orgnih.gov.
Q & A
Q. Advanced
- Meta-Analysis : Aggregate data from multiple studies (e.g., tumor regression rates) using random-effects models to account for variability in models/dosing .
- Experimental Replication : Standardize protocols (e.g., dosing schedule, vehicle controls) as per ’s reproducibility guidelines .
- Contextual Factors : Assess differences in tumor microenvironment (e.g., stromal interactions) via spatial transcriptomics .
What biomarkers are critical for monitoring BAY1238097’s pharmacodynamic effects?
Q. Basic
- Primary Biomarkers : c-Myc protein levels (Western blot) and PGC-1α mRNA (qPCR) .
- Secondary Markers : Apoptosis (Annexin V/PI staining) and cell proliferation (Ki67 IHC).
- Exploratory : BET target genes (e.g., HEXIM1) via NanoString panels.
How can researchers optimize dosing regimens for BAY1238097 in preclinical studies?
Q. Advanced
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to determine t1/2 and AUC .
- Dose Titration : Use a 3+3 design in murine models to identify MTD and sub-MTD doses for efficacy-toxicity balance .
- Dynamic Biomarkers : Correlate c-Myc suppression (≥50% reduction) with tumor regression at varying doses .
What strategies mitigate resistance to BAY1238097 in BET-dependent cancers?
Q. Advanced
- CRISPR Screens : Identify resistance genes (e.g., Wnt/β-catenin) in isogenic resistant cell lines .
- Epigenetic Priming : Pre-treat with HDAC inhibitors to enhance BET dependency .
- Longitudinal Sampling : Perform single-cell RNA-seq on relapsed tumors to track clonal evolution .
How does stereochemistry impact BAY1238097’s activity, and how should this inform experimental design?
Advanced
The (R)-isomer of BAY1238097 shows reduced BET inhibition compared to the racemic form . To ensure reproducibility:
- Chiral Purity : Verify compound enantiomeric excess via HPLC with chiral columns .
- Activity Validation : Compare IC50 values of racemic vs. enantiomerically pure forms in BRD4 binding assays .
What methodologies ensure robust data analysis in BAY1238097 studies?
Q. Basic
- Statistical Power : Use G*Power to calculate sample sizes (α=0.05, β=0.2) for tumor volume assays .
- Normalization : Express qPCR data as ∆∆Ct relative to housekeeping genes (e.g., GAPDH) .
- Blinding : Assign tumor measurements to independent observers to reduce bias .
How can researchers integrate multi-omics data to elucidate BAY1238097’s mechanisms?
Q. Advanced
- Multi-Omic Integration : Combine RNA-seq, ATAC-seq, and ChIP-seq (H3K27ac) to map BET-dependent regulatory networks .
- Pathway Enrichment : Use GSEA to identify enriched pathways (e.g., MYC targets) .
- Machine Learning : Train classifiers on omics data to predict responder vs. non-responder subtypes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
